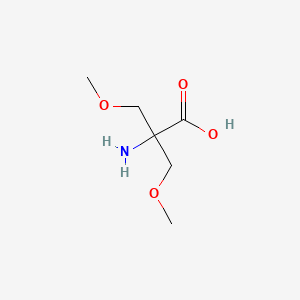

2-Amino-3-methoxy-2-methoxymethylpropionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methoxy-2-(methoxymethyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-10-3-6(7,4-11-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVZXRRARVJKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 3 Methoxy 2 Methoxymethylpropionic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic analysis of 2-Amino-3-methoxy-2-methoxymethylpropionic acid suggests several potential disconnection points. The primary challenge lies in the stereoselective construction of the quaternary α-carbon. Key disconnections would involve the C-C bonds at the α-position and the C-N bond.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the Amino Group (C-N bond): This leads back to a α-keto or α-hydroxy acid precursor. Asymmetric amination of a suitable α-keto acid derivative could be a viable strategy.

Disconnection of the α-Substituents (α-C-C bonds): This approach involves the sequential or simultaneous introduction of the methoxy (B1213986) and methoxymethyl groups. This could be achieved through the alkylation of a glycine (B1666218) or serine derivative.

Considering these approaches, a promising strategy involves the asymmetric alkylation of a protected glycine enolate. This method allows for the controlled introduction of the two different substituents at the α-carbon. An alternative would be the modification of a serine derivative, utilizing the hydroxyl group as a handle for introducing the methoxymethyl group.

Development of Novel Stereoselective Synthesis Routes

The stereocontrolled synthesis of the chiral quaternary center in this compound is the most critical aspect of its synthesis. Modern asymmetric synthesis offers several powerful tools to achieve this.

Chiral auxiliaries have been widely used for the asymmetric synthesis of α,α-disubstituted amino acids. acs.org This approach involves attaching a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a glycine derivative attached to a chiral auxiliary, such as an oxazolidinone (e.g., Evans auxiliary) or a cyclohexane-1,2-diol, could be employed. acs.org The synthesis would proceed via the following steps:

Attachment of the Chiral Auxiliary: Reaction of a protected glycine with a chiral auxiliary to form a chiral glycine synthon.

Diastereoselective Alkylation: Stepwise alkylation of the enolate of the chiral synthon. The first alkylation would introduce either the methoxy or methoxymethyl group (or a precursor), followed by the second alkylation to introduce the remaining group. The order of introduction and the choice of electrophiles would be critical for success.

Removal of the Chiral Auxiliary: Cleavage of the auxiliary under mild conditions to afford the desired α,α-disubstituted amino acid.

| Step | Description | Key Considerations | Potential Reagents |

| 1 | Attachment of Chiral Auxiliary | Formation of a stable adduct | Evans oxazolidinones, (S,S)-cyclohexane-1,2-diol |

| 2 | Diastereoselective Alkylation | High diastereoselectivity, control of stereocenter | LDA, NaHMDS (for enolate formation); Alkyl halides or equivalents |

| 3 | Removal of Chiral Auxiliary | Mild cleavage conditions to avoid racemization | LiOH/H2O2, acid hydrolysis |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Asymmetric catalysis offers a more atom-economical and efficient alternative to chiral auxiliaries. Both organocatalysis and metal-catalyzed reactions have been successfully applied to the synthesis of chiral amino acids.

Organocatalysis: Chiral phase-transfer catalysts can be used for the asymmetric alkylation of protected glycine imines. This method allows for the direct and enantioselective introduction of alkyl groups at the α-position. A potential route could involve the use of a chiral ammonium (B1175870) salt to catalyze the reaction between a protected glycine Schiff base and an appropriate electrophile.

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are powerful catalysts for a variety of asymmetric transformations. For instance, a palladium-catalyzed asymmetric allylic alkylation of a glycine enolate followed by functional group manipulation could be a viable approach. semanticscholar.org More directly, enantioselective alkylation of an α-imino ester catalyzed by a chiral transition metal-phosphine complex could be employed. researchgate.net

| Catalyst Type | Reaction | Advantages | Example Catalyst Systems |

| Organocatalyst | Phase-Transfer Catalyzed Alkylation | Metal-free, mild conditions | Cinchona alkaloid-derived quaternary ammonium salts |

| Metal Catalyst | Asymmetric Alkylation | High enantioselectivity, broad substrate scope | Pd-complexes with chiral phosphine (B1218219) ligands, Ni-complexes with bis(oxazoline) ligands nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Direct enantioselective alkylation of an enolate equivalent of a glycine precursor is a highly attractive strategy. This can be achieved using chiral catalysts that can differentiate between the two enantiotopic faces of the prochiral enolate.

A nickel-catalyzed enantioconvergent deaminative alkylation of α-amino acid derivatives with unactivated olefins has been reported, providing an efficient route to α-enantioenriched amides. thieme-connect.de While this specific methodology might require adaptation, the principle of using a chiral nickel catalyst to control the stereochemistry of an alkylation at the α-carbon is highly relevant. nih.gov

The general approach would involve the generation of a prochiral enolate from a suitable precursor of this compound, followed by its reaction with an electrophile in the presence of a chiral catalyst. The success of this strategy would heavily depend on the development of a catalyst system that is effective for the specific substrates required.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is crucial for achieving high yields and stereoselectivities in any of the proposed synthetic routes. Key parameters to consider include the choice of solvent, temperature, concentration, and the nature of the base used for enolate formation.

The solvent can have a profound impact on the reactivity and selectivity of a reaction. In the context of stereoselective alkylations, the polarity and coordinating ability of the solvent can influence the aggregation state of the enolate and the geometry of the transition state. For instance, ethereal solvents like THF and Et2O are commonly used for lithium enolate alkylations. The addition of co-solvents can also modulate the reaction outcome.

A systematic study of solvent effects would be necessary to identify the optimal medium for the key stereodetermining step. This would involve screening a range of solvents with varying polarities and coordinating abilities.

Kinetic studies can provide valuable insights into the reaction mechanism and help in optimizing the reaction conditions. By determining the reaction order with respect to each reactant and the catalyst, one can understand the rate-determining step and identify any catalyst deactivation pathways. This information is critical for the rational design of more efficient and selective catalyst systems. For biocatalytic approaches, understanding the enzyme kinetics is essential for process optimization. chemrxiv.orgchemrxiv.org

| Parameter | Influence on | Typical Conditions/Observations |

| Solvent | Enolate structure, transition state geometry, catalyst solubility | Ethereal solvents (THF, Et2O) often favor high stereoselectivity. Polar aprotic solvents (DMF, NMP) can sometimes accelerate reactions but may lead to lower selectivity. |

| Temperature | Reaction rate, stereoselectivity | Lower temperatures generally lead to higher stereoselectivity. |

| Base | Enolate formation, side reactions | Sterically hindered non-nucleophilic bases (LDA, LiHMDS) are commonly used to avoid side reactions. |

| Catalyst Loading | Reaction rate, cost-effectiveness | Optimization is required to balance reaction time with catalyst cost. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ligand Design and Catalyst Performance

The cornerstone of asymmetric synthesis is the development of chiral ligands that can effectively transfer stereochemical information to the substrate. For the synthesis of α,α-disubstituted amino acids, several catalytic systems have been developed where the ligand structure is paramount for achieving high enantioselectivity.

One of the most versatile methods for amino acid synthesis is the Strecker reaction. nih.gov The catalytic asymmetric version of this reaction often employs chiral catalysts to control the addition of cyanide to an imine. For instance, chiral zirconium catalysts have been used for the enantioselective Strecker-type reactions of aldimines with cyanide sources. acs.org The design of the ligand, often derived from chiral amino acids or binaphthyl scaffolds, is crucial for creating a chiral pocket around the metal center that dictates the facial selectivity of the nucleophilic attack.

Another powerful strategy is the asymmetric alkylation of glycine derivatives. In this approach, a glycine enolate equivalent is alkylated in the presence of a chiral phase-transfer catalyst. The design of these catalysts, typically chiral quaternary ammonium salts derived from cinchona alkaloids, has been extensively studied. researchgate.net The steric and electronic properties of the ligand, particularly the substituents on the nitrogen atom and the alkaloid backbone, directly influence the enantiomeric excess (ee) of the resulting α-alkylated amino acid. For instance, palladium-catalyzed asymmetric allylic alkylation of glycine imino esters has been achieved using chiral quaternary ammonium salts in conjunction with an achiral palladium ligand like P(OPh)₃, demonstrating a dual catalytic system where the interplay between the chiral ligand and the metal catalyst is key to high enantioselectivity. nih.gov

The performance of these catalysts is typically evaluated by the yield and enantioselectivity of the reaction across a range of substrates. The data below illustrates the performance of different ligand/catalyst systems in the asymmetric synthesis of α,α-disubstituted amino acid precursors.

| Catalyst/Ligand System | Reaction Type | Substrate | Product ee (%) | Reference |

| Chiral Zirconium Catalyst | Asymmetric Strecker | N-Benzhydryl imines | 85-99 | acs.orgpurdue.edu |

| Cinchona Alkaloid PTC | Phase-Transfer Alkylation | N-(Diphenylmethylene)glycine t-butyl ester | 94-99 | researchgate.net |

| Pd / (R)-BINAP | Allylic Alkylation | N-Substituted glycine ethyl esters | up to 95 | researchgate.net |

| Amido-thiourea Catalyst | Asymmetric Strecker | Imines | up to 99 | nih.gov |

| Chiral Aldehyde/Palladium | 1,4-Arylalkylation | Butadiene and Amino Acid Esters | 71-98 | acs.org |

Mechanistic Investigations of Synthetic Transformations

A thorough understanding of the reaction mechanism is essential for optimizing existing synthetic methods and designing new, more efficient ones. Mechanistic investigations for the synthesis of α,α-disubstituted amino acids often focus on identifying the rate-determining step and analyzing the transition states of key bond-forming events.

In many catalytic cycles, the rate-determining step can be identified through kinetic studies, monitoring the reaction progress under various conditions (e.g., changing catalyst loading, substrate concentration, temperature). For example, in the alkylation of enolates, the formation of the enolate itself or the subsequent nucleophilic attack on the alkyl halide can be rate-limiting. 182.160.97libretexts.org The choice of base and solvent can significantly influence the rate of enolate formation, while the nature of the electrophile affects the rate of the S(_N)2 substitution. 182.160.97libretexts.org

Recent studies on copper-catalyzed asymmetric C(sp³)–H functionalization of glycine derivatives have revealed complex mechanisms involving radical intermediates. nih.gov Mechanistic studies suggest that a high-valent organometallic copper (Cu³⁺) intermediate is crucial for activating the C-H bond. nih.gov The rate-determining step in such a process could be the single electron transfer (SET) from the copper(I) complex to the radical precursor or the subsequent radical recombination step.

The stereochemical outcome of an asymmetric reaction is determined by the relative energies of the diastereomeric transition states. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states and understanding the origins of enantioselectivity.

In the context of phase-transfer catalyzed alkylation of glycine imines, the transition state involves a close association between the enolate, the electrophile, and the chiral catalyst. The non-covalent interactions, such as hydrogen bonding and π-π stacking, between the substrate and the catalyst are believed to be responsible for the facial discrimination.

For metal-catalyzed reactions, the geometry of the metal-ligand complex and its interaction with the substrate are critical. In palladium-catalyzed allylic alkylation, for example, the enantioselectivity arises from the selective attack of the nucleophile on one of the two enantiotopic termini of the π-allyl-palladium intermediate. The chiral ligand controls this selectivity by creating a sterically and electronically differentiated environment.

Synthesis of Deuterated or Isotopically Labeled Analogs for Mechanistic Probing

The synthesis of deuterated or isotopically labeled analogs of amino acids is a powerful technique for elucidating reaction mechanisms and studying metabolic pathways. mdpi.com Deuterium (B1214612) labeling, in particular, can be used to probe kinetic isotope effects (KIEs), which can provide evidence for the involvement of a specific C-H bond cleavage in the rate-determining step.

Several methods have been developed for the synthesis of α-deuterated α-amino acids. nih.govrsc.org One approach involves the direct exchange of the α-proton for deuterium in the presence of a suitable catalyst and a deuterium source like D₂O. mdpi.com For instance, racemic α-deuterated amino acids can be prepared by heating the corresponding amino acid with benzaldehyde (B42025) in acetic acid-d₄, where a Schiff base intermediate facilitates the H/D exchange. mdpi.com

Organophotoredox catalysis has also emerged as a mild and versatile method for preparing enantioenriched α-deuterated α-amino acids from alkyl carboxylic acids. nih.gov This radical-based approach allows for the introduction of deuterium with high enantioselectivity. nih.gov Enzymatic methods, leveraging the specificity of enzymes, can also be employed for site-selective deuteration of amino acids. nih.gov

The synthesized deuterated amino acids can then be used in mechanistic studies. For example, by comparing the reaction rates of a deuterated and a non-deuterated substrate, a primary KIE (kH/kD > 1) would indicate that the C-H(D) bond is broken in the rate-determining step. This information is invaluable for refining the proposed catalytic cycle and understanding the intimate details of the reaction mechanism.

| Method | Deuterium Source | Key Feature | Reference |

| Schiff Base Intermediate | Acetic acid-d₄ | Racemic α-deuteration | mdpi.com |

| Organophotoredox Catalysis | D₂O | Enantioenriched α-deuteration | nih.gov |

| Ni(II) Complexation | D₂O | Dynamic kinetic resolution for enantiopure products | rsc.org |

| Dual-Protein Catalysis | D₂O | Site-selective Cα and Cβ deuteration | nih.gov |

Stereochemical Control and Analysis in 2 Amino 3 Methoxy 2 Methoxymethylpropionic Acid Synthesis

Stereoisomer Characterization and Differentiation Techniques

A variety of analytical methods are employed to assess the enantiomeric and diastereomeric purity of 2-Amino-3-methoxy-2-methoxymethylpropionic acid, to differentiate between its stereoisomers, and to determine their absolute configurations.

Chiral chromatography is an indispensable tool for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be utilized for the enantiomeric purity assessment of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating enantiomers of amino acids and their derivatives. sigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a quaternary amino acid like this compound, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. sigmaaldrich.com The choice of mobile phase, often a mixture of alkanes, alcohols, and acids, is critical for achieving optimal separation. scas.co.jp

Alternatively, a pre-column derivatization approach can be used. The racemic amino acid is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com

Hypothetical HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-2-Amino-3-methoxy-2-methoxymethylpropionic acid | 12.5 | 98.5 | 97.0 |

| (S)-2-Amino-3-methoxy-2-methoxymethylpropionic acid | 15.2 | 1.5 |

Chiral Gas Chromatography (GC): For GC analysis, the amino acid must first be derivatized to increase its volatility. Common derivatization procedures include esterification of the carboxyl group and acylation of the amino group. The resulting volatile derivatives are then separated on a chiral capillary column.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also provide valuable information about the stereochemistry of a molecule. In the case of this compound, the two methoxymethyl groups are diastereotopic. This means that in a chiral environment, the protons within these groups are chemically non-equivalent and should, in principle, give rise to separate signals in the ¹H NMR spectrum. almerja.netmasterorganicchemistry.com

The presence of the chiral center renders the two methoxymethyl groups constitutionally equivalent but stereochemically distinct. Even with free rotation, these groups will have different chemical shifts. almerja.net The degree of separation of these signals can be influenced by the solvent, temperature, and the presence of chiral solvating agents. acs.org Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can be used to assign these signals and confirm the diastereotopic relationship.

Illustrative ¹H NMR Data for Diastereotopic Protons

| Proton | Chemical Shift (ppm) in Achiral Solvent | Chemical Shift (ppm) in Chiral Solvent | Multiplicity |

|---|---|---|---|

| -CH₂- (methoxymethyl 1) | 3.45 | 3.48 | Singlet |

| -CH₂- (methoxymethyl 2) | 3.45 | 3.52 | Singlet |

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques used to determine the absolute configuration of chiral molecules.

Optical Rotation: A solution of a single enantiomer of this compound will rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer and can be used to determine its identity and enantiomeric purity. The specific rotation is a standardized measure of this property.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this differential absorption versus wavelength. The shape and sign of the Cotton effects in the CD spectrum are unique to a particular enantiomer and can be used to assign its absolute configuration, often by comparison with the spectra of compounds with known stereochemistry.

Strategies for Chiral Resolution of Racemic Mixtures

The synthesis of chiral compounds from achiral starting materials often results in a racemic mixture, which is an equal mixture of both enantiomers. The separation of these enantiomers, a process known as chiral resolution, is a critical step in obtaining the desired stereoisomer.

A widely used method for resolving racemic mixtures is to react them with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by conventional techniques like crystallization or chromatography. rsc.org

For the resolution of a racemic carboxylic acid like this compound, a chiral amine can be used as the resolving agent. The reaction forms a pair of diastereomeric salts. Fractional crystallization can then be used to separate these salts. After separation, the individual diastereomeric salts are treated with an acid to regenerate the enantiomerically pure amino acid.

Enzymatic resolution is a highly efficient and stereoselective method for separating enantiomers. Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov For the resolution of amino acids, enzymes such as lipases and acylases are commonly used. acs.org

A common approach involves the enzymatic hydrolysis of a racemic ester or amide derivative of the amino acid. nih.gov For example, the racemic methyl ester of this compound can be treated with a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomeric ester remains unchanged. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated based on their different chemical properties.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| (R)-2-Amino-3-methoxy-2-methoxymethylpropionic acid |

| (S)-2-Amino-3-methoxy-2-methoxymethylpropionic acid |

Preferential Crystallization Methods

Preferential crystallization is a powerful technique for the resolution of racemates, relying on the ability of a supersaturated solution of a racemic compound to selectively crystallize one enantiomer upon seeding with crystals of that same enantiomer. For this compound, this method would involve the preparation of a racemic mixture and obtaining pure enantiomeric seed crystals, typically through a separate, often more arduous, resolution process or by asymmetric synthesis on a small scale.

The success of preferential crystallization is contingent on the racemate forming a conglomerate, a physical mixture of separate D- and L-enantiomer crystals, rather than a racemic compound where both enantiomers are present in the same crystal lattice. While specific studies on the crystallization behavior of this compound are not extensively documented in publicly available literature, the principles of this method would apply. The process would involve creating a supersaturated solution of the racemic amino acid at a specific temperature and then introducing seed crystals of the desired enantiomer, for instance, the (S)-enantiomer. This should induce the crystallization of more (S)-2-Amino-3-methoxy-2-methoxymethylpropionic acid from the solution. The crystals would then be harvested, leaving the mother liquor enriched in the (R)-enantiomer. This cycle can be repeated to resolve large quantities of the racemic mixture. The efficiency of this process is influenced by factors such as solvent choice, temperature, and the degree of supersaturation.

Table 1: Factors Influencing Preferential Crystallization

| Factor | Influence on the Process |

| Solvent System | Affects solubility and the metastable zone width. |

| Temperature | Controls solubility and crystallization kinetics. |

| Supersaturation | The driving force for crystallization; must be carefully controlled. |

| Seed Crystals | Quality and quantity of seeds impact induction time and crystal size. |

| Agitation | Ensures homogeneity but can also induce secondary nucleation. |

Stereochemical Stability and Racemization Pathways

The stereochemical stability of this compound is paramount for its potential applications, as the biological activity of chiral molecules is often enantiomer-dependent. Racemization, the conversion of one enantiomer into a mixture of both, would compromise the compound's efficacy and purity.

Epimerization at the α-carbon of amino acids typically proceeds through a deprotonation-reprotonation mechanism involving a planar carbanion or enolate intermediate. creation.comlibretexts.org In the case of this compound, a base can abstract the acidic proton from the α-amino group, which is in equilibrium with the α-carbon proton through tautomerization, although the α-proton itself is not directly abstracted as there is none. Instead, racemization would likely proceed via the formation of a carbanion intermediate stabilized by the adjacent carboxylate group. creation.com

The presence of two substituents on the α-carbon in this compound, a methoxy (B1213986) and a methoxymethyl group, influences the rate of racemization. The steric hindrance provided by these groups can affect the ease of formation and the stability of the planar intermediate. nih.gov

Several external factors can impact the stereochemical integrity of this compound. Understanding these conditions is crucial for its synthesis, purification, and storage.

pH: Both acidic and basic conditions can catalyze the racemization of amino acids. creation.com In basic media, the deprotonation of the α-carbon is facilitated, leading to the formation of a carbanion intermediate. nih.gov In acidic conditions, protonation of the carboxyl group can enhance the acidity of the α-proton (if one were present), but for α,α-disubstituted amino acids, acid-catalyzed racemization is generally slower.

Temperature: Increased temperature provides the necessary activation energy for the racemization process, thus accelerating the rate of conversion to the racemate.

Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state during racemization. Polar protic solvents can facilitate proton exchange and stabilize charged intermediates, potentially increasing the rate of racemization.

Metal Ions: The presence of certain metal ions can catalyze racemization by forming chelate complexes with the amino acid. creation.com This chelation can increase the acidity of the α-proton and stabilize the carbanion intermediate.

Table 2: Summary of Conditions Affecting Stereochemical Stability

| Condition | Effect on Stereochemical Integrity |

| High pH (Basic) | Increases the rate of racemization via carbanion formation. nih.gov |

| Low pH (Acidic) | Can catalyze racemization, though generally less effectively than basic conditions for this class of compound. creation.com |

| Elevated Temperature | Accelerates the rate of racemization. |

| Polar Protic Solvents | May increase the rate of racemization by stabilizing intermediates. |

| Presence of Metal Ions | Can catalyze racemization through chelate formation. creation.com |

Chemical Reactivity and Derivatization Studies of 2 Amino 3 Methoxy 2 Methoxymethylpropionic Acid

Exploration of Functional Group Transformations

The derivatization of this amino acid involves targeted reactions at its three primary functional groups: the carboxyl group, the amino group, and the ether linkages.

The formation of esters and amides from the carboxyl group of 2-amino-3-methoxy-2-methoxymethylpropionic acid is challenging due to the steric hindrance imposed by the two α-substituents. rsc.org Standard coupling methods may prove inefficient, requiring more robust activation strategies or forcing conditions.

Esterification: Standard Fischer esterification (acid catalysis with alcohol) is often slow and low-yielding for sterically hindered acids. More effective methods involve the activation of the carboxylic acid. One approach is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired alcohol. Another common method is Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), although side reactions can occur. reddit.com

Amidation: Amide bond formation is a cornerstone of peptide chemistry and is similarly affected by steric hindrance. rsc.org High-efficiency coupling reagents developed for peptide synthesis are often employed. organic-chemistry.org Acyl fluorides, generated in situ, are particularly effective for coupling hindered substrates as they are small yet highly reactive towards amines. rsc.org Other strategies include the use of borate (B1201080) esters or titanium(IV) isopropoxide as catalysts, which can facilitate direct amidation under specific conditions. nih.gov For particularly difficult couplings, protocols involving elevated temperatures may be necessary. rsc.org

| Reaction Type | Reagents/Conditions | Advantages | Potential Issues | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂ or (COCl)₂, then R-OH | High reactivity of acyl chloride intermediate. | Harsh conditions may not be compatible with other functional groups. | reddit.com |

| Esterification | DCC, DMAP (Steglich) | Mild conditions. | Formation of N-acylurea byproduct, potential for racemization. | reddit.com |

| Amidation | EDC/HOBt | Commonly used in peptide synthesis, good for less hindered systems. | Can be inefficient for severely hindered substrates. | rsc.org |

| Amidation | BTFFH, DIPEA (forms acyl fluoride (B91410) in situ) | Highly effective for sterically hindered acids and electron-poor amines. | Requires elevated temperatures. | rsc.org |

| Amidation | B(OCH₂CF₃)₃ (Catalytic) | Enables direct amidation without protecting groups under azeotropic water removal. | Catalyst can be less effective for highly hindered amino acids. | nih.gov |

The primary amino group is a key site for modification, particularly for peptide synthesis or for altering the molecule's biological properties.

Acylation: N-acylation can be readily achieved by reacting the amino group with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Protection-Deprotection Strategies: For multi-step syntheses, especially in peptide chemistry, the protection of the α-amino group is mandatory to prevent unwanted side reactions like oligomerization. peptide.com The choice of protecting group is critical and is guided by the principle of orthogonality, which ensures that one protecting group can be removed selectively in the presence of others. nih.goviris-biotech.de

The two most widely used N-α-protecting groups in modern peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.comscispace.com

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to bases but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). iris-biotech.de

Fmoc Group: Introduced using Fmoc-Cl or Fmoc-OSu, this group is stable to acids but is removed by treatment with a mild base, most commonly a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de

The orthogonality of the Fmoc/tBu (tert-butyl) and Boc/Bn (benzyl) protection schemes is fundamental to solid-phase peptide synthesis. nih.govscispace.com

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Stability | Reference |

|---|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA) | Stable to bases, catalytic hydrogenation. | iris-biotech.de |

| Fmoc (9-Fluorenylmethoxycarbonyl) | C₁₅H₁₁O₂- | Fmoc-Cl, Fmoc-OSu | Bases (e.g., 20% piperidine in DMF) | Stable to acids. | iris-biotech.de |

| Z (Benzyloxycarbonyl) | C₆H₅CH₂-O-CO- | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd), HBr in acetic acid. | Stable to mild acids and bases. | scispace.com |

Synthesis of Chemically Modified Analogs and Probes

Creating analogs of this compound can provide tools for chemical biology or lead to compounds with altered properties.

Bioorthogonal chemistry involves reactions that can be performed in a biological environment without interfering with native cellular processes. biosyn.comacs.org Incorporating a bioorthogonal handle, such as an azide (B81097), alkyne, or strained alkene, into an analog of the target molecule allows it to be selectively labeled with a probe (e.g., a fluorophore or affinity tag). acs.orgnih.gov

The synthesis of such analogs would typically involve a de novo approach starting from precursors already containing the desired functionality, rather than direct modification of the parent amino acid. For example, an analog could be synthesized with an azido- or alkynyl-containing side chain. These functionalities can then undergo highly specific ligation reactions. nih.gov

Key bioorthogonal reactions include:

Azide-Alkyne Cycloadditions: This "click chemistry" reaction can be catalyzed by copper(I) or can proceed without a catalyst if a strained cyclooctyne (B158145) is used in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.org

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine. acs.org

Tetrazine Ligation: This involves a rapid inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) or norbornene. nih.gov

| Bioorthogonal Handle | Reaction Partner | Reaction Name | Key Features | Reference |

|---|---|---|---|---|

| Azide (-N₃) | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, requires copper catalyst which can be toxic to cells. | acs.org |

| Azide (-N₃) | Cyclooctyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, excellent biocompatibility. | acs.org |

| Tetrazine | trans-Cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder Cycloaddition | Extremely fast reaction kinetics. | nih.gov |

| Aldehyde/Ketone | Aminooxy/Hydrazine | Oxime/Hydrazone Ligation | Forms stable oxime or hydrazone linkages. | biosyn.com |

The α,α-disubstituted nature of this compound already imparts significant conformational constraints. nih.govjst.go.jp When incorporated into a peptide chain, this structure restricts the dihedral angles (phi and psi) of the peptide backbone, often inducing specific secondary structures like helices or extended conformations. nih.gov

Further restricting the conformation can be achieved by creating cyclic analogs. This can be accomplished through several synthetic strategies:

Side-Chain Cyclization: The two side chains (methoxy and methoxymethyl) could be chemically modified and linked to form a cyclic structure, such as a cyclopentane (B165970) or cyclohexane (B81311) ring fused to the α-carbon.

Main-Chain Cyclization: The amino acid could be incorporated into a larger macrocyclic peptide.

Synthesis of Fused Ring Systems: A de novo synthesis could build a bicyclic structure that incorporates the α-amino acid framework, such as in Tröger base derivatives or other rigid scaffolds. nih.gov

These conformationally restricted analogs are valuable tools for studying peptide-receptor interactions, stabilizing desired peptide conformations, and improving metabolic stability. nih.govjst.go.jp

Detailed Scientific Article on "this compound" Cannot Be Generated Due to Lack of Available Research Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data specifically concerning the chemical compound "this compound." The search aimed to identify studies related to its chemical reactivity, derivatization, intramolecular cyclization or rearrangement pathways, and the kinetics or thermodynamics of its derivative formation.

The absence of scholarly articles, patents, or entries in chemical reference databases pertaining to this specific molecule prevents the creation of a scientifically accurate and detailed article as requested. The stringent requirements for thorough and informative content, including data tables and detailed research findings, cannot be met without published scientific work on the compound .

While information exists for structurally related compounds, such as other amino acid derivatives, the user's explicit instructions to focus solely on "this compound" and to strictly adhere to the provided outline cannot be fulfilled. Generating content on related but distinct molecules would fall outside the specified scope and would not accurately address the subject of the request.

Therefore, it is not possible to provide an article on the "," including the specified subsections on intramolecular cyclization, rearrangement pathways, reaction kinetics, and thermodynamics. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy and authoritative content based on verifiable sources.

Computational and Theoretical Chemistry of 2 Amino 3 Methoxy 2 Methoxymethylpropionic Acid

Molecular Conformation and Conformational Landscape Analysis

Understanding the three-dimensional structure and flexibility of a molecule is fundamental to comprehending its function and reactivity. For a molecule like 2-Amino-3-methoxy-2-methoxymethylpropionic acid, with its multiple rotatable bonds, a complex conformational landscape is expected.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the optimized, lowest-energy (ground state) geometry of molecules. mdpi.comresearchgate.net In a future study of this compound, DFT calculations, likely employing a functional such as B3LYP and a basis set like 6-31G(d,p), would be the first step in identifying its most stable conformation. mdpi.com By systematically rotating the various single bonds (e.g., C-C, C-O, C-N), researchers could map out the potential energy surface and locate various local minima, each corresponding to a stable conformer. The relative energies of these conformers would then indicate their population at thermal equilibrium.

Molecular Dynamics Simulations for Conformational Sampling

To explore the dynamic behavior and broader conformational space of this compound, molecular dynamics (MD) simulations would be an invaluable tool. nih.gov These simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov An MD simulation would provide insights into how the molecule flexes, bends, and transitions between different conformations in solution, offering a more complete picture of its dynamic landscape than static DFT calculations alone. Force fields like Amber or CHARMM are commonly used for simulating biomolecules such as amino acids. nih.gov

Prediction and Interpretation of Spectroscopic Properties

Computational methods are routinely used to predict and help interpret experimental spectra, providing a crucial link between a molecule's structure and its spectroscopic signature.

NMR Chemical Shift Prediction and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum mechanical calculations, often at the DFT level, can predict the 1H and 13C NMR chemical shifts for a given molecule. mdpi.com By calculating the theoretical chemical shifts for each of the low-energy conformers identified through DFT, and comparing these with experimentally obtained NMR data, it would be possible to assign the observed peaks and infer the dominant conformation in solution. nih.gov

Vibrational Spectroscopy (IR, Raman) Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. mdpi.com DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra. redalyc.org This theoretical spectrum, when compared to an experimental one, allows for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., amine, carboxylic acid, ether). researchgate.net

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are instrumental in investigating the pathways of chemical reactions, identifying transition states, and determining activation energies. researchgate.net For this compound, such studies could explore its reactivity, for instance, the mechanisms of its synthesis, degradation, or potential interactions with other molecules. By mapping the energy profile along a proposed reaction coordinate, researchers could gain a fundamental understanding of the factors controlling its chemical transformations. dntb.gov.ua

Transition State Characterization for Synthetic Steps

No publicly available data exists for the transition state characterization of synthetic routes to this compound.

Reaction Coordinate Mapping

Information regarding the reaction coordinate mapping for the synthesis of this specific compound is not available in the public domain.

Electronic Structure Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, has not been reported for this compound.

Electrostatic Potential Mapping

There are no available studies presenting the electrostatic potential map for this compound.

Solvation Effects and Intermolecular Interactions Modeling

Modeling of solvation effects and intermolecular interactions for this compound has not been documented in accessible scientific literature.

Biochemical Profile of this compound Remains Uncharacterized in Scientific Literature

Following a comprehensive review of available scientific literature, it has been determined that there is currently no published research detailing the potential biochemical roles or enzymatic transformations of the chemical compound this compound. Extensive searches for this specific molecule within biochemical and metabolic contexts have yielded no specific data regarding its involvement in any metabolic pathways, its potential as a biosynthetic precursor or intermediate, or any mechanistic studies of its interaction with enzymes.

The provided outline requests a detailed exploration of this compound's hypothetical roles in metabolic pathways, including analogous biochemical transformations such as β-elimination or transamination, and its potential as a precursor in biosynthetic routes. Furthermore, the outline calls for information on mechanistic studies, including in vitro enzyme assays, isotope labeling, and co-crystallization studies.

Despite a thorough search for this information, no studies, hypothetical or experimental, concerning this compound were found. The scientific community has not, to date, published any findings that would allow for a scientifically accurate and informative discussion on the topics specified.

Consequently, it is not possible to generate the requested article with the required level of detail and scientific accuracy. The creation of content for the specified sections and subsections would amount to speculation, which falls outside the scope of providing factual and verifiable scientific information.

Potential Biochemical Roles and Enzymatic Transformations Mechanistic Focus

Development of Enzyme Inhibitors or Activators as Mechanistic Probes (Molecular Interaction Focus)

The unique structure of 2-Amino-3-methoxy-2-methoxymethylpropionic acid, featuring a quaternary alpha-carbon, presents an interesting scaffold for the design of enzyme modulators. The development of analogs of this compound could serve as a powerful tool to probe the active sites of enzymes involved in amino acid metabolism.

Rational Design of Analogs for Enzyme Active Site Probing

The rational design of analogs of this compound would likely focus on systematic modifications of its functional groups to map the steric and electronic requirements of a target enzyme's active site. Key modifications could include:

Alteration of the Methoxy (B1213986) Groups: Replacing the methyl ethers with larger alkyl groups (e.g., ethoxy, propoxy) or more polar functionalities (e.g., hydroxyl) could elucidate the role of hydrophobicity and hydrogen bonding in the active site.

Modification of the Carboxylic Acid: Esterification or amidation of the carboxylate would neutralize its negative charge, providing insight into the importance of ionic interactions with residues like arginine or lysine (B10760008) in the enzyme's binding pocket.

Substitution of the Amino Group: Acylation or alkylation of the primary amine would probe the necessity of this group for binding or catalysis, potentially disrupting key hydrogen bonds.

These rationally designed analogs would then be used to systematically probe the topology and chemical environment of an enzyme's active site, providing a clearer picture of the molecular recognition events that govern substrate binding and turnover.

Kinetic Characterization of Enzyme-Compound Interactions

Should a target enzyme for this compound or its analogs be identified, a thorough kinetic characterization would be essential to define the mechanism of interaction. Standard steady-state enzyme kinetics would be employed to determine key parameters.

The interaction of an inhibitor (I) with an enzyme (E) can be characterized by its inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. Different modes of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be distinguished by analyzing the effect of the inhibitor on the Michaelis-Menten parameters, Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximal velocity).

Table 1: Hypothetical Kinetic Data for Enzyme Inhibition by an Analog of this compound

| Inhibitor Concentration (µM) | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min) |

| 0 | 5.0 | 100 |

| 10 | 10.0 | 100 |

| 20 | 15.0 | 100 |

| 50 | 25.0 | 100 |

This interactive table presents hypothetical data for a competitive inhibitor, where the apparent Kₘ increases with inhibitor concentration while Vₘₐₓ remains unchanged.

By plotting the reaction rates against substrate concentrations at various inhibitor concentrations (e.g., using a Lineweaver-Burk plot), the mode of inhibition can be visualized and the Kᵢ value calculated. This quantitative analysis is fundamental to understanding the potency and mechanism of action of newly designed enzyme modulators. Further biophysical techniques, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), could be employed to directly measure the binding affinity and thermodynamics of the enzyme-inhibitor interaction.

Advanced Analytical Characterization Techniques for Research Purposes

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural analysis of new chemical entities. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions and offers insights into the fragmentation pathways of a molecule.

Accurate Mass Measurement and Fragmentation Pathway Analysis

For 2-Amino-3-methoxy-2-methoxymethylpropionic acid, HRMS would be employed to determine its exact mass, which in turn confirms its elemental composition. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental formulas.

Upon ionization, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. Common fragmentation pathways for amino acids include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the carboxylic acid group. For this specific compound, characteristic losses related to the methoxy (B1213986) and methoxymethyl substituents would also be expected.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Formula |

| [M+H]⁺ | 178.0974 | 178.0972 | -1.1 | C₇H₁₆NO₄ |

| [M+H-H₂O]⁺ | 160.0868 | 160.0865 | -1.9 | C₇H₁₄NO₃ |

| [M+H-CH₂O]⁺ | 148.0817 | 148.0815 | -1.4 | C₆H₁₄NO₃ |

| [M+H-HCOOH]⁺ | 132.1024 | 132.1021 | -2.3 | C₆H₁₄NO₂ |

Note: The data in this table is hypothetical and for illustrative purposes.

Tandem Mass Spectrometry for Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomeric compounds. Isomers of this compound, such as those with different substitution patterns on the propionic acid backbone, would likely exhibit distinct fragmentation patterns in their MS/MS spectra. By carefully analyzing the daughter ions produced from the fragmentation of a selected precursor ion, it is possible to deduce the specific arrangement of atoms within the molecule, thereby confirming the correct isomeric structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the molecular structure, including the connectivity of all atoms and their spatial arrangement.

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound is achieved through a series of NMR experiments:

¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, providing information about the molecule's conformation.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| COOH | 11.5 (s, 1H) | 175.0 | - |

| C2-NH₂ | 3.5 (br s, 2H) | 65.0 | C3, C2-CH₂OCH₃ |

| C3-H | 3.8 (m, 1H) | 75.0 | C2, C3-OCH₃ |

| C2-CH₂OCH₃ | 3.6 (d, 2H), 3.3 (s, 3H) | 72.0, 59.0 | C2, C3 |

| C3-OCH₃ | 3.4 (s, 3H) | 58.0 | C3 |

Note: The data in this table is hypothetical and for illustrative purposes. Chemical shifts are highly dependent on the solvent and other experimental conditions.

Dynamic NMR for Conformational Exchange Studies

The presence of multiple rotatable single bonds in this compound suggests that it is a flexible molecule that can exist in various conformations in solution. Dynamic NMR (DNMR) techniques, such as variable temperature NMR, can be used to study the rates of conformational exchange. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for bond rotation and to identify the preferred conformations of the molecule in solution.

X-ray Crystallography for Absolute Configuration Determination

While NMR and mass spectrometry provide detailed information about the connectivity and relative stereochemistry of a molecule, X-ray crystallography is the gold standard for determining the absolute three-dimensional structure, including the absolute configuration of chiral centers.

To perform X-ray crystallography, a single crystal of this compound of suitable quality must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined. For a chiral molecule like this compound, anomalous dispersion techniques can be employed to determine the absolute configuration of the stereocenter at the alpha-carbon.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and for illustrative purposes.

Single Crystal Growth and Diffraction Analysis

The gold standard for molecular structure elucidation is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

Crystal Growth: The initial and often most challenging step is the growth of high-quality single crystals. For a polar molecule like this compound, several methods could be employed:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a solvent in which the compound is less soluble (the precipitant). Slow diffusion of the precipitant vapor into the solution reduces the compound's solubility, leading to crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and promoting crystal growth.

Diffraction Analysis: Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected and analyzed to determine the unit cell parameters and the crystal system. The intensities of the diffracted beams are then used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic model.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 12.123 |

| c (Å) | 9.789 |

| β (°) | 105.3 |

| Volume (ų) | 976.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.285 |

| R-factor | 0.045 |

This data is illustrative and not based on experimental results.

Anomalous Dispersion for Chiral Assignments

For chiral molecules like this compound, which has a stereocenter at the α-carbon, determining the absolute configuration (R or S) is crucial. When crystallizing as a single enantiomer, X-ray crystallography can determine this through anomalous dispersion.

This effect occurs when the X-ray wavelength used is near an absorption edge of one of the atoms in the crystal. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots (hkl) and (-h-k-l) are equal. By carefully measuring the intensity differences between these Friedel pairs, the absolute configuration of the molecule can be determined. The Flack parameter is a key indicator in this analysis; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and its enantiomer.

Preparative Chromatography for Isomer Isolation

If a racemic or diastereomeric mixture of this compound is synthesized, preparative chromatography is a powerful tool for isolating the individual stereoisomers.

Chiral Stationary Phases (CSPs): High-performance liquid chromatography (HPLC) using columns packed with a chiral stationary phase is the most common method for enantiomeric separation. The CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times and thus separation. Examples of CSPs include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based phases.

Illustrative Preparative HPLC Parameters for Enantiomer Separation:

| Parameter | Example Condition |

| Column | Chiralpak IA (amylose derivative) |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic acid (80:20:0.1) |

| Flow Rate | 10 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R) | 15.2 min |

| Retention Time (S) | 18.7 min |

This data is illustrative and not based on experimental results.

Advanced Detector Technologies for Complex Mixture Analysis

When analyzing complex reaction mixtures containing this compound, standard UV detectors may not provide sufficient information. Advanced detectors offer greater sensitivity and selectivity.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides mass information for each eluting peak, allowing for the confident identification of the target compound and any impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecules.

Charged Aerosol Detection (CAD): This detector provides a near-universal response for non-volatile analytes, making it useful for quantifying compounds that lack a UV chromophore, including amino acids. The response is proportional to the mass of the analyte, which is advantageous for purity analysis when reference standards for impurities are not available.

Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a universal detector that is more sensitive than refractive index detection and is not dependent on the optical properties of the analyte.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis for Scalable Production of Stereoisomers

The synthesis of α,α-disubstituted amino acids can be challenging due to steric hindrance at the α-carbon. nih.gov Traditional batch synthesis methods for creating stereoisomers of such compounds can be complex and time-consuming. Flow chemistry offers a promising alternative for the scalable and efficient production of 2-Amino-3-methoxy-2-methoxymethylpropionic acid and its stereoisomers. The advantages of continuous flow processes, such as precise control over reaction parameters, enhanced safety, and the potential for automation, could overcome many of the hurdles associated with its synthesis. chemistryviews.org

Future research could focus on developing a continuous-flow process for the stereoselective synthesis of this amino acid. This would involve the design of a multi-step flow sequence, potentially integrating chiral catalysts immobilized on solid supports. An automated synthesis platform could then be developed to rapidly generate a library of stereochemically diverse analogs by systematically varying the stereochemistry at the quaternary center. acs.orgnih.govbris.ac.uk The development of such automated systems would significantly accelerate the exploration of the structure-activity relationships of peptides and other molecules incorporating this unique amino acid.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Stereoisomers

| Feature | Potential Advantage |

| Precise Control | Improved stereoselectivity and yield. |

| Enhanced Safety | Better management of potentially hazardous reagents and intermediates. |

| Scalability | Facile production of gram to kilogram quantities. |

| Automation | High-throughput synthesis of stereoisomer libraries. |

Application in Supramolecular Chemistry as Chiral Building Blocks

Amino acids are well-established as versatile building blocks for the construction of self-assembling supramolecular structures. mdpi.comdoi.orgresearchgate.net The defined stereochemistry and ability to form hydrogen bonds make them ideal candidates for creating ordered nano- and microstructures. The unique conformational constraints imposed by the quaternary α-carbon of this compound could lead to the formation of novel supramolecular assemblies with distinct morphologies and properties. nih.gov

Future investigations could explore the self-assembly behavior of this amino acid and its derivatives in various solvents and conditions. By modifying the carboxyl and amino groups with different functionalities, it may be possible to direct the formation of specific supramolecular architectures such as nanotubes, vesicles, or hydrogels. These materials could have potential applications in areas such as drug delivery, tissue engineering, and catalysis. The chirality of the amino acid could also be exploited to create chiral supramolecular structures capable of enantioselective recognition. mdpi.com

Exploration of Unique Reactivity Patterns Due to Quaternary Stereocenter

The presence of a quaternary stereocenter significantly influences the reactivity of a molecule. acs.orgnih.gov The steric bulk around the α-carbon in this compound can hinder reactions that typically occur at the α-position of standard amino acids. Conversely, this steric hindrance can also lead to unique and selective transformations that are not observed in less substituted analogs.

A promising avenue of research would be to systematically investigate the reactivity of this compound under various reaction conditions. This could involve exploring its participation in reactions such as radical functionalization, electrophilic and nucleophilic additions to the side chains, and transformations of the amino and carboxyl groups. Understanding the unique reactivity patterns governed by the quaternary center could enable the development of novel synthetic methodologies and the creation of complex molecular architectures that are otherwise difficult to access. For instance, the conformational constraints may favor specific intramolecular reactions, leading to the formation of novel heterocyclic systems. ucsb.edu

Development of Novel Analytical Probes Utilizing the Compound's Core Structure

The development of molecular probes for the detection and quantification of biologically relevant molecules is a crucial area of chemical research. acs.orgfrontiersin.org The unique structural and electronic properties of this compound could be leveraged to design novel analytical probes. The methoxy (B1213986) and methoxymethyl groups offer sites for further functionalization with reporter groups such as fluorophores or chromophores.

Future work could focus on synthesizing derivatives of this amino acid that can act as selective probes for specific analytes. For example, by attaching a fluorescent moiety, it may be possible to create a sensor that exhibits a change in its fluorescence properties upon binding to a target molecule. bohrium.comnih.gov The rigid scaffold provided by the quaternary center could enhance the selectivity of the probe by pre-organizing the binding site. Such probes could find applications in bioimaging, diagnostics, and environmental monitoring.

Table 2: Potential Components of an Analytical Probe Based on this compound

| Component | Function | Potential Moiety |

| Core Structure | Provides a rigid scaffold and sites for functionalization. | This compound |

| Recognition Unit | Binds selectively to the target analyte. | Crown ether, cyclodextrin, or specific peptide sequence |

| Reporter Unit | Signals the binding event. | Fluorophore (e.g., Rhodamine B), Chromophore, or MRI contrast agent |

| Linker | Connects the recognition and reporter units to the core. | Alkyl chain, polyethylene (B3416737) glycol (PEG) |

Computational Design of Functional Derivatives for Specific Molecular Recognition Studies

Computational chemistry and molecular modeling have become indispensable tools in the design of molecules with specific functions. acs.org In the context of this compound, computational methods can be employed to design derivatives with tailored properties for molecular recognition. By modeling the interactions of different functionalized analogs with target molecules, it is possible to predict binding affinities and selectivities. nih.govrsc.org

Future research should involve the use of computational techniques to design and screen virtual libraries of derivatives of this amino acid. This could lead to the identification of novel host molecules for specific guest species, or potent and selective ligands for biological receptors. For example, molecular docking studies could be used to design peptides incorporating this amino acid that bind with high affinity to a particular enzyme active site. The computationally designed molecules could then be synthesized and their properties experimentally validated, creating a powerful feedback loop for the development of new functional molecules.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Amino-3-methoxy-2-methoxymethylpropionic acid in laboratory settings?

- Methodological Answer:

- Engineering Controls: Use fume hoods and closed systems to minimize airborne exposure.

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For prolonged handling, consider chemical-resistant aprons .

- Decontamination: Provide emergency showers and eye wash stations. Wash skin immediately after contact and use HEPA-filter vacuums (not dry sweeping) for spill cleanup .

- Training: Follow OSHA standards (29 CFR 1910.132) for hazard communication and PPE usage training .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer:

- Spectroscopic Techniques: Use -NMR and -NMR to verify methoxy and methyl groups. IR spectroscopy can confirm carboxylic acid and amine functional groups .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- Reference Standards: Compare retention times and spectral data against certified reference materials (CRMs) when available .

Q. What solvents are suitable for dissolving this compound based on structural analogs?

- Methodological Answer:

- Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the compound’s carboxylic acid and polar substituents .

- Aqueous Buffers: Adjust pH to >5.0 to enhance solubility via deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectral data during characterization?

- Methodological Answer:

- Cross-Validation: Combine -NMR with 2D-COSY or HSQC to resolve overlapping peaks. Use X-ray crystallography for unambiguous stereochemical assignments .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., -methoxy groups) to simplify spectral interpretation .

- Database Comparison: Cross-reference with NIST Chemistry WebBook or PubChem for known vibrational/electronic transitions .

Q. How can computational modeling assist in predicting the reactivity of this amino acid derivative?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites on the methoxymethyl and amino groups .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous or organic media to predict aggregation behavior .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. What experimental approaches can mitigate racemization during the synthesis of enantiomerically pure forms?

- Methodological Answer:

- Chiral Catalysts: Use asymmetric catalysis (e.g., Evans oxazolidinones) to control stereochemistry during carboxylate activation .

- Low-Temperature Synthesis: Conduct reactions at ≤0°C to reduce thermal racemization .

- Analytical Monitoring: Employ chiral HPLC with β-cyclodextrin columns to track enantiomeric excess (ee) during synthesis .

Q. How can researchers address discrepancies in stability data under varying pH conditions?

- Methodological Answer:

- Accelerated Stability Studies: Use pH 3–9 buffers at 40°C to simulate degradation pathways. Monitor via UV-Vis or LC-MS .

- Degradant Identification: Isolate and characterize byproducts (e.g., ester hydrolysis products) using preparative TLC or column chromatography .

Key Considerations for Experimental Design

- Safety: Prioritize skin absorption risks; use impermeable gloves and routine contamination checks .

- Data Reproducibility: Document synthetic routes (e.g., reaction times, purification steps) to align with OECD guidelines .

- Interdisciplinary Collaboration: Combine synthetic chemistry with computational biology for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.